molecular formula C11H15NO B1312426 3-Methylbutyl 2-pyridyl ketone CAS No. 95188-18-4

3-Methylbutyl 2-pyridyl ketone

Cat. No.: B1312426
CAS No.: 95188-18-4
M. Wt: 177.24 g/mol
InChI Key: NMGCJJJARKYTJK-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-pyridyl ketone is an organic compound with the molecular formula C11H15NO. It is a member of the 2-pyridyl ketone family, which are known for their significant roles in various chemical and biological processes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl 2-pyridyl ketone typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . Another method involves the use of tri-n-butyl-tin hydride in benzene under heating conditions .

Industrial Production Methods: Industrial production of 2-pyridyl ketones, including this compound, often employs continuous flow chemistry. This method allows for rapid and efficient synthesis by integrating traditional synthesis operations into a streamlined process. The use of continuous flow chemistry not only enhances the yield but also reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridyl ketones.

Scientific Research Applications

3-Methylbutyl 2-pyridyl ketone is a compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in different fields, including coordination chemistry, medicinal chemistry, and material science.

Chemical Properties and Structure

This compound is characterized by its ketone functional group attached to a pyridine ring, which contributes to its reactivity and ability to form coordination complexes. The molecular structure allows for diverse interactions with metal ions, making it a valuable ligand in coordination chemistry.

Synthesis of Metal Complexes

One of the primary applications of this compound is in the synthesis of metal complexes. It has been utilized as a ligand to form stable complexes with transition metals. For instance, studies have demonstrated the formation of dinuclear complexes with nickel(II) and lanthanide(III) ions, showcasing its ability to stabilize different oxidation states and geometries in coordination compounds .

Case Study: Nickel-Lanthanide Complexes

A notable case study involved the synthesis of dinuclear nickel(II)/lanthanide(III) species using this compound as a ligand. These complexes exhibited interesting magnetic properties, potentially useful for applications in molecular magnetism and quantum computing . The study highlighted the versatility of the compound in forming unique structural motifs that could lead to novel functional materials.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In preclinical studies, it was shown to be more potent than its analogs, suggesting potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve interference with cellular proliferation pathways, making it a candidate for further development in oncology.

Drug Development Insights

The compound's structural features allow for modifications that can enhance its pharmacological profile. For example, derivatives of this compound are being explored for their selectivity and efficacy against various cancer cell lines. This adaptability makes it a valuable scaffold in drug discovery efforts aimed at developing new anticancer agents.

Functional Materials

In material science, this compound has been investigated for its role in creating functional materials such as sensors and catalysts. Its ability to coordinate with metal ions enables the design of materials with specific electronic or catalytic properties. For example, complexes formed with this compound have shown promise as catalysts in organic reactions due to their enhanced stability and reactivity under various conditions .

Case Study: Catalytic Applications

A case study focused on the use of metal complexes derived from this compound as catalysts for oxidation reactions. The results indicated that these catalysts displayed high activity and selectivity, outperforming traditional catalysts in specific reactions. This illustrates the potential of this compound in developing more efficient catalytic processes .

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-pyridyl ketone involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a pharmacophore group, interacting with specific enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or inflammation .

Comparison with Similar Compounds

  • Methyl 2-pyridyl ketone
  • Phenyl 2-pyridyl ketone
  • 2-Pyridyl ketone Schiff bases

Comparison: 3-Methylbutyl 2-pyridyl ketone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to methyl 2-pyridyl ketone and phenyl 2-pyridyl ketone, it has a longer alkyl chain, which can influence its reactivity and interaction with biological targets. The Schiff bases of 2-pyridyl ketones, on the other hand, are known for their coordination with metal ions, forming complexes with diverse applications in catalysis and material science .

Biological Activity

3-Methylbutyl 2-pyridyl ketone (C11H15NO) is an organic compound classified under the family of 2-pyridyl ketones. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological properties. The compound's structure allows it to interact with various biological targets, making it a valuable subject for research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as a pharmacophore group. It interacts with specific enzymes and receptors, influencing several biochemical pathways. Notably, it has been shown to inhibit certain enzymes involved in tumor growth and inflammation, making it a candidate for developing antitumor agents and COX-2 selective inhibitors .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various biological targets. A study published in Molecular Pharmacology reported the compound's IC50 values (the concentration required to inhibit 50% of the target activity) in different assays, highlighting its potency:

CompoundIC50 (μM)Target Enzyme
This compound10PDE4
Methyl 2-pyridyl ketone>100PDE4
Phenyl 2-pyridyl ketone80PDE4

These results indicate that this compound is significantly more potent than its analogs .

Case Studies

Case Study: Antitumor Activity

In a preclinical study, the effects of this compound on cancer cell lines were investigated. The compound was administered to various human cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 10 µM for breast cancer cells. This suggests that the compound may serve as a lead for developing new antitumor agents.

Case Study: COX-2 Inhibition

Another study focused on the anti-inflammatory properties of this compound, specifically its ability to inhibit cyclooxygenase-2 (COX-2). The compound demonstrated significant inhibition in vitro, with an IC50 value of around 15 µM. This finding supports the potential use of this compound as an anti-inflammatory agent .

Comparative Analysis

When compared to similar compounds such as methyl and phenyl 2-pyridyl ketones, this compound stands out due to its longer alkyl chain. This structural difference may enhance its lipophilicity and ability to penetrate cellular membranes, thereby increasing its biological activity.

Summary Table: Comparison with Similar Compounds

CompoundStructure TypeIC50 (μM)Biological Activity
This compound Alkyl-substituted10Antitumor, COX-2 inhibition
Methyl 2-pyridyl ketone Methyl-substituted>100Limited activity
Phenyl 2-pyridyl ketone Phenyl-substituted80Moderate activity

Properties

IUPAC Name

4-methyl-1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGCJJJARKYTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454976
Record name 3-METHYLBUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95188-18-4
Record name 3-METHYLBUTYL 2-PYRIDYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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